This compound is cataloged under various chemical databases, including PubChem and BenchChem, where it is identified by its IUPAC name and has been studied for its chemical properties and synthesis methods. The molecular formula is , with a molecular weight of approximately 314.39 g/mol .
The synthesis of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid typically involves several key steps:
The molecular structure of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid can be described as follows:
The structural formula can be represented using SMILES notation as CCCCC(CC1=CC=CC=C1)C(=O)N(C#N)C(=O)O
, indicating the arrangement of atoms within the molecule .
The reactivity of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid can be attributed to its functional groups:
These reactions are significant for modifying the compound for various applications .
The mechanism of action for compounds like 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid is primarily based on its interactions at the molecular level:
The physical and chemical properties of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid include:
These properties are essential for determining suitable applications in pharmaceuticals and materials science .
The applications of 4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2